Phenyl 2-(phenylthio)phenylcarbamate
Overview
Description
Phenyl 2-(phenylthio)phenylcarbamate is a chemical compound with the molecular formula C19H15NO2S and a molecular weight of 321.39 g/mol . It is an intermediate utilized in the synthesis of Quetiapine Hemifumarate, an atypical antipsychotic agent used for treating schizophrenia, bipolar disorder, and major depressive disorder .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 2-(phenylthio)phenylcarbamate typically involves the reaction of phenyl isocyanate with 2-(phenylthio)phenol. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Phenyl 2-(phenylthio)phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiophenols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenylthio group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophenols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Phenyl 2-(phenylthio)phenylcarbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Phenyl 2-(phenylthio)phenylcarbamate is primarily related to its role as an intermediate in the synthesis of Quetiapine Hemifumarate. Quetiapine acts on various neurotransmitter receptors in the brain, including serotonin (5-HT2A) and dopamine (D2) receptors, to exert its antipsychotic effects . The molecular targets and pathways involved in the action of Quetiapine include modulation of neurotransmitter release and receptor binding, leading to improved mood and cognitive function .
Comparison with Similar Compounds
Phenyl 2-(phenylthio)phenylcarbamate can be compared with other similar compounds, such as:
Phenyl 2-(phenylthio)phenylcarbamide: Used in analytical method development and validation for Quetiapine.
Phenyl 2-(phenylthio)phenylcarbamic acid: Another intermediate in the synthesis of pharmaceuticals.
Uniqueness: this compound is unique due to its specific structural properties that make it an essential intermediate in the synthesis of Quetiapine Hemifumarate. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its utility in scientific research and industrial applications .
Properties
IUPAC Name |
phenyl N-(2-phenylsulfanylphenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2S/c21-19(22-15-9-3-1-4-10-15)20-17-13-7-8-14-18(17)23-16-11-5-2-6-12-16/h1-14H,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWULFEHVLSQUBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC=CC=C2SC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701283834 | |
Record name | Phenyl [2-(phenylthio)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701283834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111974-73-3 | |
Record name | Phenyl [2-(phenylthio)phenyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111974-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, (2-(phenylthio)phenyl)-, phenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111974733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenyl [2-(phenylthio)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701283834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenyl (2-(phenylthio)phenyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.712 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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